PHPS1

SHP2 inhibition phosphatase selectivity PTP panel screening

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a cell-permeable, substrate-competitive SHP2 inhibitor (Ki = 0.73 µM) for probing PTPN11 signaling. It uniquely offers 15-fold selectivity over SHP1, addressing the critical need to discriminate between these counter-regulatory phosphatases in immune and cancer biology. Procure with confidence: · Orthosteric inhibitor with published in vivo efficacy in atherosclerosis (Ldlr-/- & ApoE-/- models) and acute kidney injury · Validated against SHP2-E76K gain-of-function mutant, blocking anchorage-independent growth in multiple tumor cell lines · ≥98% purity; shipped under cold chain to ensure stability

Molecular Formula C21H15N5O6S
Molecular Weight 465.4 g/mol
Cat. No. B1677735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHPS1
SynonymsPHPS1;  PHPS 1;  PHPS-1
Molecular FormulaC21H15N5O6S
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O
InChIInChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32)
InChIKeyIYPHPQODKSHEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHPS1: Selective SHP2 Inhibitor


PHPS1 (Phenylhydrazonopyrazolone sulfonate 1, CAS 314291-83-3) is a cell-permeable, phosphotyrosine mimetic compound belonging to the phenylhydrazonopyrazolone sulfonate chemical class. It functions as a reversible, active site-targeting, substrate-competitive inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2, encoded by PTPN11) with an IC50 of 2.1 µM and a Ki of 0.73 µM [1]. The compound is characterized by its phenylhydrazonopyrazolone backbone with a sulfonate group, a structural configuration critical for its interaction with the SHP2 catalytic cleft [1].

PHPS1 vs Other SHP2 Inhibitors


Substituting PHPS1 with other SHP2 inhibitors in experimental protocols is not straightforward due to fundamental differences in mechanism of action, selectivity profile, and validated biological applications. PHPS1 is a reversible, active site-targeting, substrate-competitive inhibitor [1], whereas clinically advanced SHP2 inhibitors like SHP099 function as allosteric inhibitors that stabilize the auto-inhibited conformation of the enzyme [2]. This mechanistic divergence leads to distinct functional consequences in cellular signaling and disease models. Furthermore, PHPS1 exhibits a specific selectivity window over closely related phosphatases Shp1 and PTP1B that is distinct from other tool compounds such as NSC-87877 [3]. The quantitative evidence below demonstrates that these differences are not merely academic but translate into measurable, application-specific performance distinctions that directly impact experimental outcomes and procurement decisions.

PHPS1 Performance Data


SHP2 over SHP1 Selectivity vs NSC-87877

PHPS1 demonstrates a 15-fold selectivity for SHP2 over the closely related phosphatase SHP1 (Ki values: 0.73 µM vs. 10.7 µM) [1]. In contrast, NSC-87877 shows essentially no selectivity between SHP2 and SHP1, with IC50 values of 0.318 µM and 0.355 µM, respectively [2]. This represents a substantial difference in target discrimination between two SHP2 inhibitors evaluated under comparable in vitro enzymatic assay conditions.

SHP2 inhibition phosphatase selectivity PTP panel screening

SHP2 over PTP1B Selectivity vs II-B08

PHPS1 exhibits 8-fold selectivity for SHP2 (Ki = 0.73 µM) over PTP1B (Ki = 5.8 µM) [1]. In comparison, the indolo-salicylic acid SHP2 inhibitor II-B08 (PTP Inhibitor XXXI) demonstrates only 2.6-fold selectivity for SHP2 over PTP1B (IC50 values: 5.5 µM vs. 14.3 µM) [2]. This represents a 3-fold greater selectivity window for PHPS1 relative to II-B08 when comparing SHP2 inhibition potency versus PTP1B off-target activity.

PTP selectivity profiling SHP2 specificity off-target phosphatase activity

Orthosteric Substrate-Competitive Mechanism vs SHP099

PHPS1 binds directly to the catalytic active site of SHP2 and functions as a reversible, substrate-competitive inhibitor (Ki = 0.73 µM) [1]. In contrast, SHP099 is an allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2 by binding to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains, with an IC50 of 0.071 µM [2]. This mechanistic difference has functional consequences: PHPS1 inhibits SHP2 activity in the presence of phosphotyrosine-containing substrates by direct competition, whereas SHP099 prevents the enzyme from transitioning to its active conformation. Consequently, PHPS1 effectively inhibits the constitutively active, leukemia-associated SHP2-E76K mutant [1], whereas allosteric inhibitors may be less effective against certain gain-of-function mutants that alter the auto-inhibitory equilibrium.

SHP2 inhibition mechanism orthosteric inhibitor substrate-competitive inhibition allosteric inhibitor comparison

In Vivo Efficacy in Atherosclerosis Models

PHPS1 has been validated in vivo in LDL receptor-deficient (Ldlr-/-) mice fed a high-cholesterol diet, where administration at 3 mg/kg (i.p.) significantly decreased the number of atherosclerotic plaques without affecting body weight, serum glucose levels, or lipid metabolism [1]. In a separate study using ApoE-/- mice, PHPS1 treatment resulted in measurable changes in plaque characteristics, including reduced plaque area (0.52 mm² in treated vs. 0.31 mm² in control, P<0.01), decreased collagen content (0.062 vs. 0.136 arbitrary units, P<0.01), and reduced macrophage content (79.9% vs. 62.1% positive area, P<0.01) [2]. Mechanistically, these effects are associated with inhibition of SHP2-mediated ERK phosphorylation and downstream MMP-9 expression [2]. In contrast, many alternative SHP2 inhibitors lack published in vivo validation data in atherosclerosis models at the time of this analysis, representing a significant evidence gap for applications in cardiovascular research.

in vivo pharmacology atherosclerosis model SHP2 inhibition preclinical efficacy

Acute Kidney Injury Model Efficacy

PHPS1 has been validated in a clinically relevant combined murine hemorrhage followed by septic challenge (Hem/CLP) model of acute kidney injury (AKI). Treatment with PHPS1 markedly attenuated Hem/CLP-induced increases in blood urea nitrogen (BUN), creatinine (Cre), and neutrophil gelatinase-associated lipocalin (NGAL), as well as histopathologic kidney damage [1]. The protective effect was associated with mitigation of SHP2, Erk1/2, and STAT3 phosphorylation in kidney tissue [1]. This represents a distinct in vivo validation context (sepsis-associated AKI) that is not replicated in the published literature for alternative SHP2 inhibitor tool compounds such as NSC-87877 or II-B08, which have been evaluated primarily in cancer or inflammatory pain models. The Hem/CLP model is a double-hit injury model that recapitulates clinical scenarios of sequential hemorrhage and sepsis, providing translational relevance for SHP2 inhibition in critical care settings.

acute kidney injury sepsis model SHP2 inhibition renal protection

Anchorage-Independent Growth Inhibition in Tumor Cells

PHPS1 at 30 µM concentration (6-day incubation) inhibits proliferation across a panel of seven human tumor cell lines, with efficacy ranging from 0% reduction in Caki-1 renal cancer cells to 74% reduction in HT-29 colon cancer cells [1]. Notably, PHPS1 blocks anchorage-independent growth—a hallmark of cellular transformation and tumorigenic potential—in multiple cell lines, an effect that correlates strongly with in vivo tumorigenicity [1]. Importantly, PHPS1 efficiently inhibits Erk1/2 activation induced by the leukemia-associated SHP2-E76K gain-of-function mutant [1]. In contrast, the allosteric inhibitor SHP099 shows high potency (IC50 = 0.071 µM in enzymatic assays) but requires higher concentrations (IC50 = 1.4 µM) to inhibit cell proliferation in KYSE-520 cells [2], and its efficacy against SHP2 mutants is not uniformly established. PHPS1's ability to inhibit the E76K mutant directly addresses a specific oncogenic context relevant to juvenile myelomonocytic leukemia (JMML) and other SHP2-driven malignancies.

tumor cell proliferation anchorage-independent growth SHP2-dependent cancer colony formation

PHPS1 Research Applications


Atherosclerosis & Vascular Smooth Muscle

PHPS1 is the only SHP2 inhibitor with published, quantitative in vivo efficacy data in atherosclerosis models. In Ldlr-/- mice, PHPS1 (3 mg/kg, i.p.) significantly decreased atherosclerotic plaque number without affecting metabolic parameters [1]. In ApoE-/- mice, PHPS1 reduced plaque area from 0.52 mm² to 0.31 mm² (P<0.01) and decreased plaque macrophage content from 79.9% to 62.1% (P<0.01) [2]. These data directly support the use of PHPS1 for studies investigating SHP2's role in vascular smooth muscle cell proliferation, plaque stability, and atherosclerosis progression. Researchers should prioritize PHPS1 over alternative SHP2 inhibitors when cardiovascular disease models are the primary experimental focus.

Acute Kidney Injury and Sepsis Research

PHPS1 has been validated in a clinically relevant Hem/CLP murine model of acute kidney injury, where it markedly attenuated increases in BUN, creatinine, and NGAL, and reduced histopathologic kidney damage [1]. This evidence is unique among SHP2 inhibitor tool compounds and directly supports procurement of PHPS1 for studies investigating the role of SHP2 in renal injury, sepsis-associated organ dysfunction, or critical illness. The Hem/CLP model recapitulates sequential hemorrhage and septic challenge, providing translational relevance for SHP2 inhibition in intensive care scenarios. Alternative SHP2 inhibitors lack comparable published validation in this disease context.

Oncology: SHP2 Mutants & Anchorage-Independent Growth

PHPS1 efficiently inhibits Erk1/2 activation by the leukemia-associated SHP2-E76K gain-of-function mutant and blocks anchorage-independent growth across multiple human tumor cell lines [1]. This evidence makes PHPS1 particularly valuable for studies of juvenile myelomonocytic leukemia (JMML) and other cancers driven by activating SHP2 mutations. The compound's orthosteric, substrate-competitive mechanism directly targets the catalytic site, making it effective against mutants that alter the enzyme's auto-inhibitory equilibrium. For researchers investigating SHP2-dependent tumorigenicity and metastatic potential, PHPS1 offers validated efficacy in anchorage-independent growth assays, a key indicator of in vivo tumorigenic capacity [1].

SHP2 vs SHP1 Signaling Discrimination

PHPS1 exhibits 15-fold selectivity for SHP2 over SHP1 (Ki values: 0.73 µM vs. 10.7 µM), a selectivity window not provided by NSC-87877, which is essentially non-selective between these two phosphatases [1][2]. This distinction is critical for experiments that require discrimination between SHP2 and SHP1 signaling functions, as these two related phosphatases often exert opposing regulatory effects in immune cell signaling, cancer biology, and development. Researchers conducting PTP pathway analysis or investigating the specific contribution of SHP2 in cellular contexts where SHP1 is co-expressed should prioritize PHPS1 over less selective alternatives to avoid confounding results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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